

# A Comparative Guide to the Structure-Activity Relationship of Pyrazole-3-Carbothioamide Derivatives

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## Compound of Interest

Compound Name:	<i>1-methyl-1H-Pyrazole-3-carbothioamide</i>
CAS No.:	1221278-28-9
Cat. No.:	B3091970

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among its many derivatives, pyrazole-3-carbothioamide has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-3-carbothioamide derivatives, with a focus on their antifungal and anticancer properties. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the design and optimization of these potent molecules.

## The Pyrazole-3-Carbothioamide Scaffold: A Versatile Core

The pyrazole-3-carbothioamide core, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a carbothioamide group at the 3-position, offers a unique combination of structural features. The pyrazole ring can engage in various non-covalent interactions with biological targets, while the carbothioamide moiety provides additional hydrogen bonding opportunities and can be crucial for activity. The versatility of this scaffold lies in the ability to introduce a wide range of substituents at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity.

## Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-3-carbothioamide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and the terminal nitrogen of the carbothioamide group. Below, we dissect the SAR based on available experimental data.

### Antifungal Activity

Pyrazole-3-carbothioamide derivatives have shown considerable promise as antifungal agents. The SAR studies reveal that the substituents on the phenyl rings attached to the pyrazole core play a critical role in determining their potency.

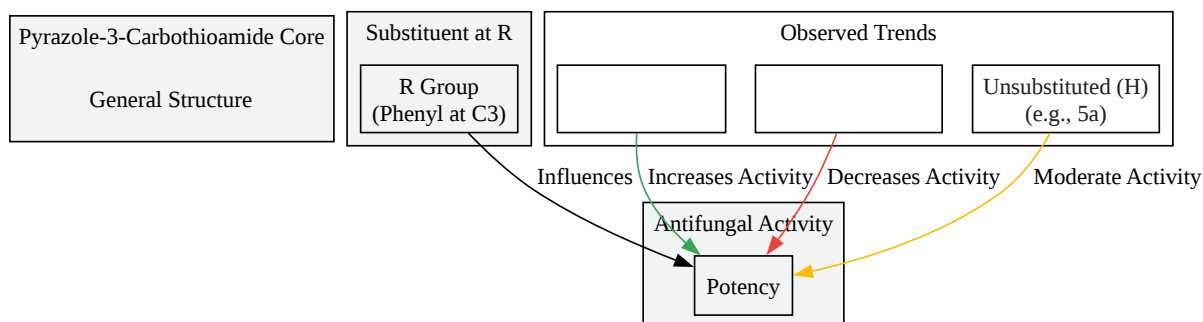
A study by Naveen et al. (2021) investigated a series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives for their antifungal activity against various fungal species. [1] The minimum inhibitory concentration (MIC) values from this study are summarized in Table 1.

Table 1: Antifungal Activity (MIC in  $\mu\text{g/mL}$ ) of Pyrazole-3-Carbothioamide Derivatives[1]

Compound	R	A. niger	A. flavus	C. albicans
5a	H	25	25	60
5b	4-F	20	15	75
5c	4-Cl	15	20	80
5d	4-Br	30	30	85
5e	3-OCH <sub>3</sub>	45	50	90
5f	4-OCH <sub>3</sub>	40	45	88
5g	3,4-(OCH <sub>3</sub> ) <sub>2</sub>	40	50	90
Nystatin	-	25	25	20

From this data, several key SAR insights can be drawn:

- **Halogen Substitution:** The presence of a halogen atom on the phenyl ring at position 3 of the pyrazole (R group) generally enhances antifungal activity. A chloro-substituted derivative (5c) exhibited the most potent activity against *Aspergillus niger*.
- **Electron-Donating Groups:** Methoxy substituents (5e, 5f, 5g) on the phenyl ring at position 3 tended to decrease the antifungal activity compared to the unsubstituted analog (5a).
- **Lipophilicity:** The increased lipophilicity due to halogen substitution appears to be a favorable factor for antifungal potency.



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Key SAR trends for antifungal activity.

## Anticancer Activity

The pyrazole-3-carbothioamide scaffold has also been extensively investigated for its anticancer potential, with many derivatives showing potent activity against various cancer cell lines.

A study by Nawaz et al. (2021) synthesized and evaluated a series of pyrazole-linked pyrazoline derivatives with a carbothioamide tail as EGFR kinase inhibitors and for their anti-proliferative activity.[2][3] The IC50 values for the most potent compounds are presented in Table 2.

Table 2: Anticancer Activity (IC50 in  $\mu\text{M}$ ) of Pyrazole-Linked Pyrazoline Carbothioamide Derivatives[2][3]

Compound	R <sup>1</sup>	R <sup>2</sup>	EGFR Kinase Inhibition	A549 (Lung Cancer)	MCF-7 (Breast Cancer)	SiHa (Cervical Cancer)	HCT-116 (Colon Cancer)
6h	4-Cl	4-F	1.66	9.3	>50	>50	>50
6j	4-Cl	4-Cl	1.90	10.2	>50	>50	>50
Gefitinib	-	-	0.015	15.5	-	-	-

Key SAR observations from this study include:

- Substitution on the Phenyl Rings: The presence of a chloro group at the 4-position of the phenyl ring attached to the pyrazole (R<sup>1</sup>) and a fluoro or chloro group at the 4-position of the phenyl ring on the pyrazoline ring (R<sup>2</sup>) resulted in the most potent compounds (6h and 6j).
- EGFR Kinase Inhibition: These compounds exhibited significant inhibitory activity against EGFR kinase, suggesting a potential mechanism for their anticancer effects.[2][3]
- Cell-Specific Activity: The potent activity was most pronounced against the A549 non-small cell lung cancer cell line.[2][3]

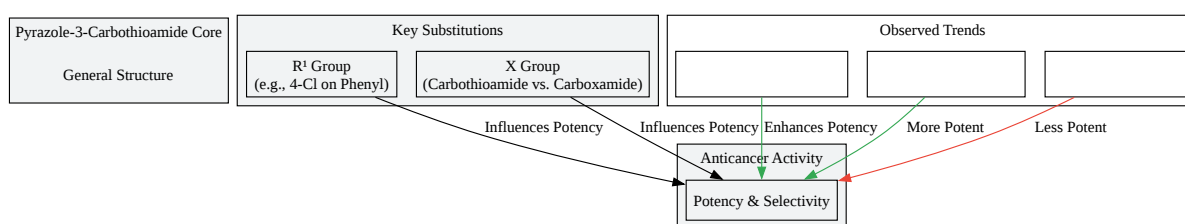
Another study by an unnamed author provided data on the cytotoxicity of pyrazoline derivatives against A549 and HeLa cell lines (Table 3).[4]

Table 3: Cytotoxicity (IC<sub>50</sub> in μM) of Carbothioamide/Carboxamide-Based Pyrazoline Analogs[4]

Compound	X	R	A549 (Lung Cancer)	HeLa (Cervical Cancer)	HFL-1 (Normal Lung)
3a	S	4-Cl	13.49	17.52	114.50
3h	O	4-Cl	22.54	24.14	173.20

This data highlights:

- Importance of the Thioamide Group: The carbothioamide derivative (3a, X=S) showed greater potency against both cancer cell lines compared to its carboxamide counterpart (3h, X=O).[4]
- Selectivity: Compound 3a displayed a favorable selectivity profile, being significantly more toxic to cancer cells than to normal lung fibroblasts (HFL-1).[4]



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Key SAR trends for anticancer activity.

## Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are essential. Below are representative methodologies for assessing the antifungal and anticancer activities of pyrazole-3-carbothioamide derivatives.

### Antifungal Susceptibility Testing (Broth Microdilution Method)

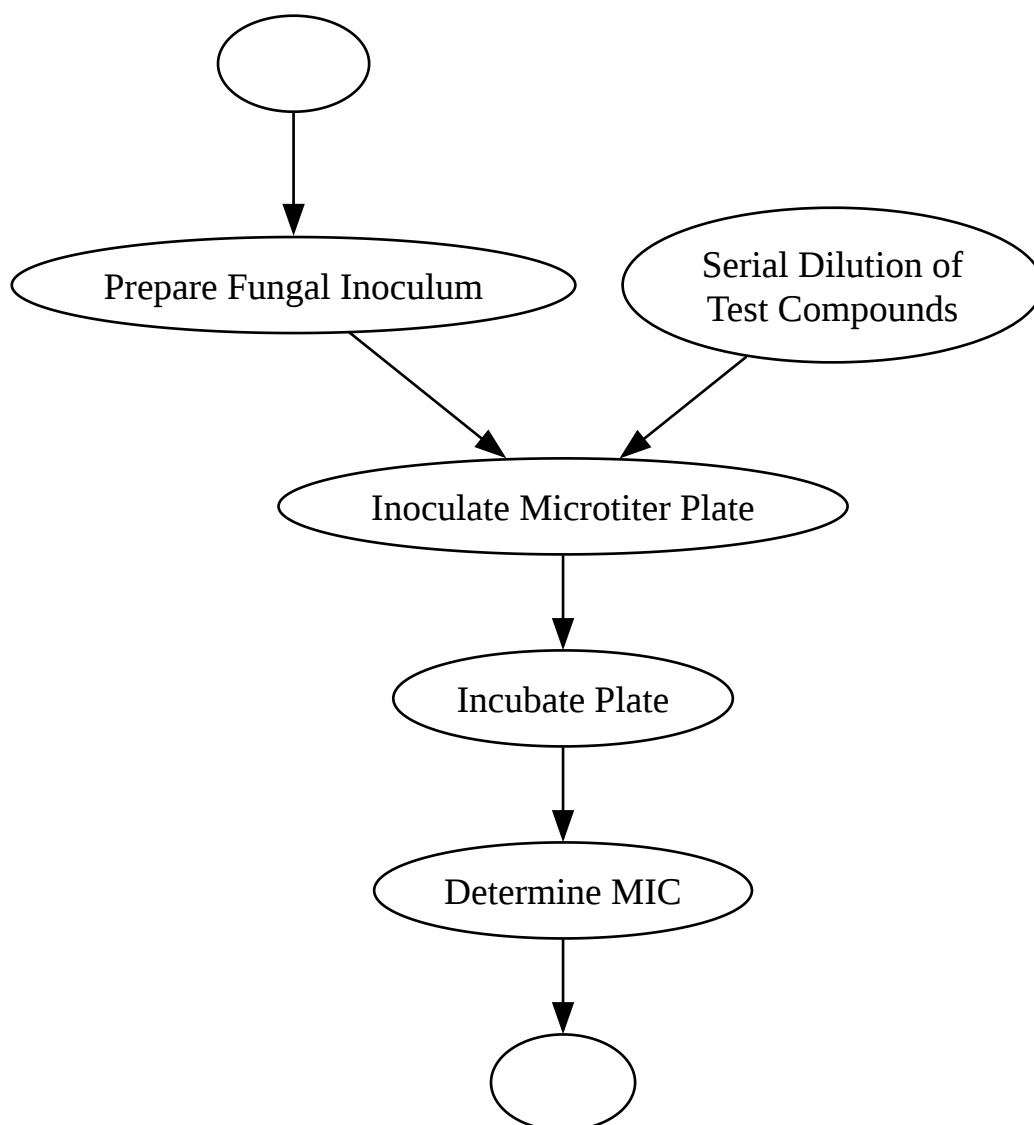
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.

Materials:

- Fungal strains (e.g., *Aspergillus niger*, *Candida albicans*)
- Sabouraud Dextrose Broth (SDB)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., Nystatin)
- 96-well microtiter plates
- Spectrophotometer

#### Procedure:

- **Preparation of Fungal Inoculum:** Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- **Serial Dilution of Test Compounds:** Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the stock solution in SDB in the wells of a 96-well plate to achieve a range of final concentrations.
- **Inoculation:** Add the standardized fungal inoculum to each well containing the diluted compound.
- **Controls:** Include a positive control (broth with inoculum and a standard antifungal agent), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
- **Incubation:** Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
- **Determination of MIC:** The MIC is the lowest concentration of the compound that shows no visible growth of the fungus.



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Workflow for antifungal susceptibility testing.

## In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

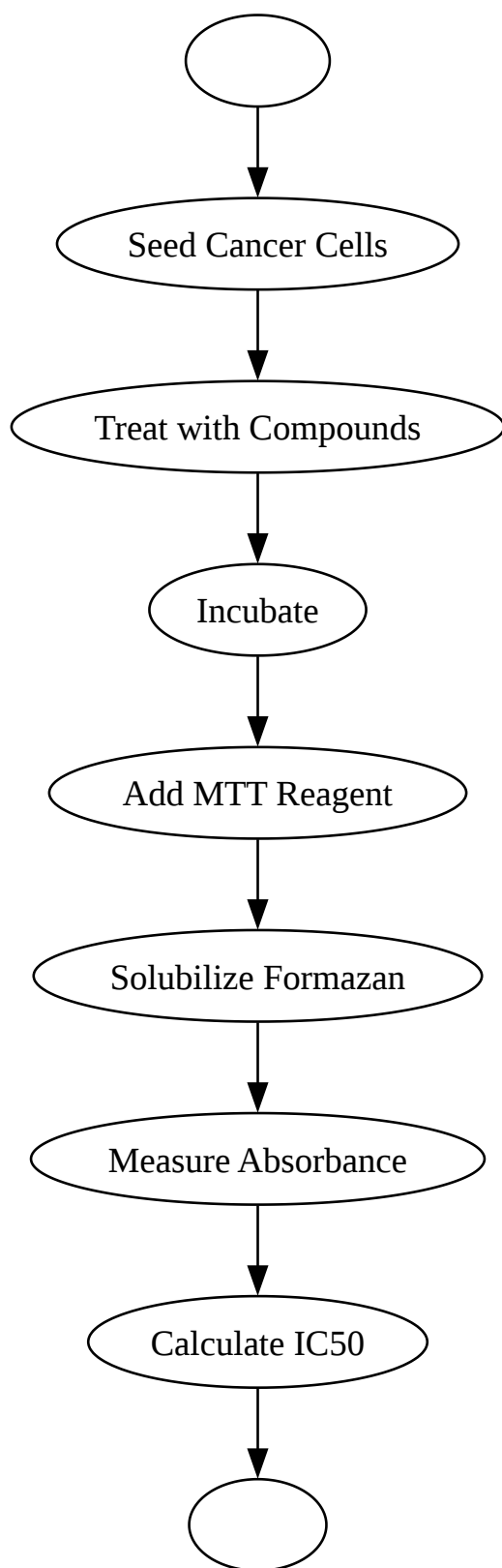
Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Test compounds dissolved in DMSO
- Positive control (e.g., Doxorubicin or Gefitinib)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth).



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Workflow for the MTT assay.

## Conclusion

The pyrazole-3-carbothioamide scaffold represents a highly versatile and promising platform for the development of novel antifungal and anticancer agents. The structure-activity relationship studies consistently demonstrate that strategic modifications to the substituents on the pyrazole and associated phenyl rings, as well as the nature of the group at the 3-position, can significantly impact biological activity and selectivity. Halogen substitutions and the presence of the carbothioamide moiety have been identified as key features for enhancing potency. The experimental protocols provided herein offer a standardized approach for the evaluation of new analogs, facilitating the comparison of data across different studies. Future research in this area should continue to explore diverse substitutions and delve deeper into the mechanisms of action to unlock the full therapeutic potential of this remarkable class of compounds.

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